molecular formula C29H29N5O6 B8299111 Fmoc-L-Lys(4-N3-Z)-OH

Fmoc-L-Lys(4-N3-Z)-OH

Cat. No.: B8299111
M. Wt: 543.6 g/mol
InChI Key: RSWJAKDWNDKFAB-SANMLTNESA-N
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Description

Fmoc-L-Lys(4-N3-Z)-OH is a protected lysine derivative used in solid-phase peptide synthesis (SPPS). The compound features:

  • Fmoc group: Protects the α-amino group, removable under basic conditions (e.g., piperidine).
  • 4-N3-Z group: A benzyloxycarbonyl (Z) derivative with a 4-azido substitution on the ε-amino group of lysine. The azide (N₃) enables bioorthogonal "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the Z group requires hydrogenolysis or strong acids (e.g., HBr in acetic acid) for removal.

This dual functionality allows sequential deprotection or conjugation, making it valuable for synthesizing complex biomolecules and functionalized peptides.

Properties

Molecular Formula

C29H29N5O6

Molecular Weight

543.6 g/mol

IUPAC Name

(2S)-6-[(4-azidophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C29H29N5O6/c30-34-33-20-14-12-19(13-15-20)17-39-28(37)31-16-6-5-11-26(27(35)36)32-29(38)40-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-10,12-15,25-26H,5-6,11,16-18H2,(H,31,37)(H,32,38)(H,35,36)/t26-/m0/s1

InChI Key

RSWJAKDWNDKFAB-SANMLTNESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)OCC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)OCC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-L-Lys(4-N3-Z)-OH with other Fmoc-protected lysine derivatives:

Compound Protecting Group Deprotection Method Key Applications References (Evidence)
Fmoc-L-Lys(Boc)-OH Boc (tert-butyloxycarbonyl) TFA (acidolysis) Standard SPPS, PNA synthesis [1,2,4,8,9,15,17]
Fmoc-L-Lys(Ac)-OH Acetyl Hydroxylamine, strong acids Acetylation studies (e.g., epigenetic PTMs) [2,6]
Fmoc-L-Lys(Biotin)-OH Biotin Streptavidin binding Affinity tagging, pull-down assays [7,11]
Fmoc-L-Lys(Glc/Man)-OH Glucosyl/Mannosyl Acidic conditions Glycopeptide synthesis, stability studies [3,15,19]
Fmoc-L-Lys(Pac)-OH Phenylacetyl Penicillin acylase Orthogonal protection in insulin analogs [9,10]
Fmoc-L-Lys(N3)-OH Azide Click chemistry (CuAAC) Bioconjugation, polymer networks [18]
This compound 4-Azido-Z Hydrogenolysis (Z) + Click (N3) Sequential modification, multifunctional peptides Inferred

Stability and Compatibility

  • Boc/Ac Groups : Stable under Fmoc SPPS conditions (basic deprotection) but require TFA or hydroxylamine for removal.
  • Azide (N3) : Stable in SPPS, enabling post-synthetic CuAAC modifications .
  • Z Group: Labile to hydrogenolysis, limiting compatibility with Pd-based catalysts in orthogonal strategies.

Key Findings from Literature

Orthogonal Protection : Fmoc-L-Lys(Pac)-OH allows enzymatic deprotection (penicillin acylase), avoiding harsh acids in insulin analog synthesis .

Glycopeptide Stability: Fmoc-L-Lys(Glc)-OH increases peptide solubility and resistance to proteolysis compared to non-glycosylated analogs .

Click Chemistry Efficiency : Fmoc-L-Lys(N3)-OH facilitates >90% conjugation yields in polymer-peptide hybrids .

Preparation Methods

Diazo Transfer Methodology

This approach, adapted from Stick’s diazo transfer protocol, involves generating a reactive diazo intermediate to functionalize the lysine side chain. The synthesis begins with the preparation of imidazole-1-sulfonyl azide hydrochloride, a stable diazo transfer reagent. Key steps include:

  • Reagent Synthesis : Sulfuryl chloride (SO₂Cl₂) reacts with sodium azide (NaN₃) in acetonitrile to yield triflic azide (CF₃SO₂N₃), which is subsequently treated with imidazole to form the diazo transfer reagent.

  • Azidation : Fmoc-L-Lys-OH is reacted with the diazo transfer reagent in a water-methanol mixture, catalyzed by copper(II) sulfate. The ε-amino group of lysine undergoes diazo transfer, resulting in the azide functionality.

  • Purification : The crude product is acidified, extracted with ethyl acetate, and purified via silica column chromatography (toluene/ethyl acetate/acetic acid, 85:10:5).

Yield : 72%
Critical Parameters :

  • pH control during acidification (pH 2) to precipitate the product.

  • Strict temperature regulation (0°C during reagent synthesis).

Direct Azidation Using Triflic Azide

A more streamlined method employs triflic azide directly for azidation, bypassing intermediate reagent synthesis. The protocol involves:

  • Reaction Setup : Fmoc-L-Lys-OH is dissolved in a methanol-dichloromethane-water solvent system.

  • Azide Introduction : Triflic azide (CF₃SO₂N₃) and potassium carbonate (K₂CO₃) are added, with copper(II) sulfate (CuSO₄) as a catalyst. The reaction proceeds at room temperature for 1 hour.

  • Workup : The mixture is concentrated, diluted with water, and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and purified via recrystallization.

Yield : 92%
Advantages :

  • Shorter reaction time (1 hour vs. 16 hours for diazo transfer).

  • Higher yield due to reduced intermediate steps.

Comparative Analysis of Synthetic Methods

ParameterDiazo TransferDirect Azidation
Reaction Time 16 hours1 hour
Yield 72%92%
Catalyst CuSO₄CuSO₄
Purification Silica column chromatographyRecrystallization
Scalability Moderate (multi-step)High (single-step)

The direct azidation method is favored for industrial applications due to its efficiency, whereas the diazo transfer approach offers flexibility for laboratories lacking pre-synthesized triflic azide.

Optimization Strategies for Azide Functionalization

Solvent Systems

  • Methanol-Dichloromethane-Water : Enhances reagent solubility while stabilizing the azide intermediate.

  • Ethyl Acetate for Extraction : Minimizes side-product contamination due to its moderate polarity.

Catalytic Efficiency

Copper(II) sulfate serves a dual role:

  • Lewis Acid Catalyst : Facilitates the nucleophilic substitution at the ε-amino group.

  • Oxidizing Agent : Prevents reduction of the azide group during synthesis.

Side Reaction Mitigation

  • Temperature Control : Reactions performed at 0°C–25°C prevent thermal decomposition of the azide.

  • Inert Atmosphere : Nitrogen or argon atmospheres reduce oxidative side reactions.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption band at 2096 cm⁻¹ confirms the presence of the azide group.

  • ¹H-NMR : Peaks at δ 3.35 ppm (N₃-CH₂) and δ 4.24–4.96 ppm (α-CH) validate the lysine backbone.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 394.4 ([M+H]⁺), consistent with the molecular formula C₂₁H₂₂N₄O₄.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column) with a gradient elution (acetonitrile/water + 0.1% TFA) confirms >95% purity.

Applications in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Lys(4-N₃-Z)-OH is fully compatible with automated SPPS platforms. The azide group remains stable under:

  • Deprotection Conditions : 20% piperidine in DMF.

  • Coupling Reagents : HBTU/HOBt or PyBOP.

Click Chemistry Applications

The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for:

  • Fluorescent Labeling : Attachment of Texas Red or FITC probes.

  • Drug Conjugates : Site-specific coupling of cytotoxic agents like doxorubicin .

Q & A

Q. What is the role of Fmoc-L-Lys(4-N3-Z)-OH in Solid-Phase Peptide Synthesis (SPPS)?

this compound serves as a protected lysine derivative for site-specific incorporation into peptide chains. The Fmoc group protects the α-amine during synthesis, while the 4-N3-Z group (azide and benzyloxycarbonyl) protects the ε-amine of lysine, enabling orthogonal deprotection for post-synthetic modifications. This compound is critical for introducing azide "handles" for click chemistry-based bioconjugation (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Methodological Note :

  • Use 20% piperidine in DMF for Fmoc deprotection.
  • Preserve the azide group by avoiding strong reducing agents during synthesis.

Q. How should solubility challenges be addressed when working with this compound?

Solubility varies by solvent:

SolventSolubility (mg/mL)
DMSO≥100.8
Ethanol≥51
Water≥4.69

Optimization Steps :

  • Dissolve in DMSO for stock solutions (≥10 mM).
  • For aqueous systems, pre-solubilize in DMSO before diluting with buffered solutions.
  • Avoid prolonged storage of dissolved samples (>1 month at -20°C; 6 months at -80°C) .

Q. What safety precautions are required for handling this compound?

While not classified as hazardous under CLP/GHS, standard lab precautions apply:

  • Use PPE (gloves, lab coat, eye protection).
  • Avoid inhalation of dust; work in a fume hood.
  • Store away from strong oxidizers and moisture .

Advanced Research Questions

Q. How can selective deprotection of the Z group be achieved without compromising the Fmoc group?

The Z group (benzyloxycarbonyl) can be removed via catalytic hydrogenation (H₂/Pd-C) or mild acidic conditions (e.g., 33% HBr in acetic acid), while the Fmoc group remains intact under these conditions. Post-deprotection, the exposed ε-amine can be functionalized (e.g., with fluorescent tags or crosslinkers) .

Experimental Design :

  • Use 10% Pd/C under H₂ atmosphere (1–3 hours, RT).
  • Monitor depletion by LC-MS to confirm Z-group removal.

Q. What analytical techniques validate the integrity of the azide group after SPPS?

  • FT-IR Spectroscopy : Confirm azide presence via characteristic absorption at ~2100 cm⁻¹ .
  • Click Chemistry Assay : React with a terminal alkyne (e.g., propargyl fluorescein) and analyze by HPLC or fluorescence microscopy for conjugation efficiency .

Q. How is this compound utilized in synthesizing peptide-drug conjugates (PDCs)?

The azide group enables site-specific conjugation to alkyne-bearing payloads (e.g., toxins, imaging agents). Example workflow:

  • Synthesize a peptide backbone with this compound at the target lysine position.
  • Deprotect the Z group and install an alkyne-modified linker.
  • Perform copper-catalyzed click chemistry to attach the drug molecule .

Q. What strategies mitigate side reactions during coupling of this compound in SPPS?

  • Coupling Reagents : Use HATU or COMU with DIPEA for high efficiency.
  • Double Coupling : Repeat coupling steps if steric hindrance occurs (common with bulky side chains).
  • Real-Time Monitoring : Employ Kaiser or chloranil tests to verify amine deprotection .

Data Contradictions and Resolutions

  • Hazard Classification : While most SDSs classify Fmoc-L-Lys derivatives as non-hazardous (e.g., Iris Biotech ), some analogs (e.g., Fmoc-L-Ser(O-allyl)-OH) list acute toxicity. Always consult batch-specific SDSs .
  • Solubility Variability : Batch-to-batch differences in crystallinity may affect solubility. Sonication at 37°C improves dissolution in stubborn cases .

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